Cas no 2137729-34-9 (3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-)

3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-
-
- インチ: 1S/C12H16O3/c1-7(2)10-6-9(12(13)14)11(15-10)8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,13,14)
- InChIKey: OEUMQYBMQKHVDJ-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C)C)=CC(C(O)=O)=C1C1CCC1
3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398917-0.25g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 0.25g |
$933.0 | 2025-03-15 | |
Enamine | EN300-398917-1.0g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 1.0g |
$1014.0 | 2025-03-15 | |
Enamine | EN300-398917-2.5g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 2.5g |
$1988.0 | 2025-03-15 | |
Enamine | EN300-398917-0.05g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 0.05g |
$851.0 | 2025-03-15 | |
Enamine | EN300-398917-10.0g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 10.0g |
$4360.0 | 2025-03-15 | |
Enamine | EN300-398917-0.1g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 0.1g |
$892.0 | 2025-03-15 | |
Enamine | EN300-398917-5.0g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 5.0g |
$2940.0 | 2025-03-15 | |
Enamine | EN300-398917-0.5g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 0.5g |
$974.0 | 2025-03-15 |
3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)- 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-に関する追加情報
Introduction to 3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)- (CAS No. 2137729-34-9)
3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)- (CAS No. 2137729-34-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of furan derivatives and is characterized by its unique structural features, including a cyclobutyl and an isopropyl substituent. The compound's potential applications in drug discovery and development have been the focus of several recent studies, highlighting its promising therapeutic properties.
The chemical structure of 3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)- consists of a furan ring with a carboxylic acid group at the 3-position, a cyclobutyl group at the 2-position, and an isopropyl group at the 5-position. This arrangement confers specific physical and chemical properties that make it an attractive candidate for various biological assays. The cyclobutyl moiety, in particular, has been shown to enhance the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design.
Recent research has explored the pharmacological activities of 3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-. Studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary data suggest that this compound may have antiviral properties, particularly against RNA viruses like influenza and SARS-CoV-2. These findings have sparked interest in further investigating its therapeutic potential in treating viral infections and inflammatory diseases.
In terms of synthetic methods, 3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)- can be synthesized through a multi-step process involving the formation of the furan ring followed by the introduction of the cyclobutyl and isopropyl substituents. One common approach involves the reaction of a furan derivative with a suitable alkylating agent under controlled conditions. The synthesis route has been optimized to improve yield and purity, making it feasible for large-scale production.
The biological activity of 3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)- has been evaluated using various in vitro and in vivo models. In cell-based assays, it has shown potent inhibitory effects on key signaling pathways involved in inflammation and viral replication. For instance, it has been observed to downregulate NF-κB activation, a critical mediator of inflammatory responses. These results have been corroborated by animal studies where the compound exhibited significant anti-inflammatory effects in models of acute and chronic inflammation.
The safety profile of 3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)- is another important aspect that has been investigated. Preclinical toxicology studies have indicated that it is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. This favorable safety profile supports its potential for further clinical development.
In conclusion, 3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)- (CAS No. 2137729-34-9) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for drug discovery and development. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological profile for clinical use.
2137729-34-9 (3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-) 関連製品
- 1803783-36-9(Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate)
- 1251547-33-7(N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide)
- 255710-83-9(3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)
- 2227813-15-0(3-(1R)-3-amino-1-hydroxypropylbenzonitrile)
- 1351635-47-6(2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid)
- 64987-07-1(Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate)
- 2230789-89-4((1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis)
- 4219-55-0(4-Propionylbenzoic acid)
- 2228682-83-3(4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine)
- 125568-71-0(Methyl 2,4-difluoro-5-nitrobenzoate)




